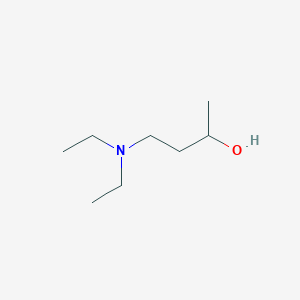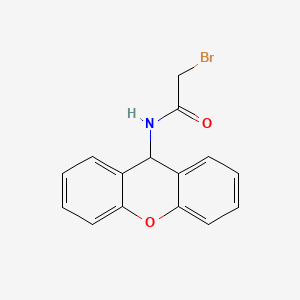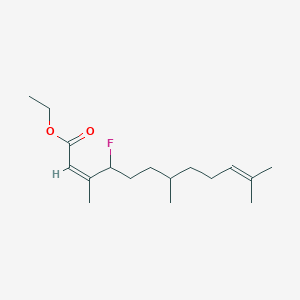
ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a fluorine atom, which can significantly alter its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this ester might involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate
Propriétés
Numéro CAS |
3188-52-1 |
|---|---|
Formule moléculaire |
C17H29FO2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate |
InChI |
InChI=1S/C17H29FO2/c1-6-20-17(19)12-15(5)16(18)11-10-14(4)9-7-8-13(2)3/h8,12,14,16H,6-7,9-11H2,1-5H3/b15-12- |
Clé InChI |
OTKIGOQOBINIIB-QINSGFPZSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\C(CCC(C)CCC=C(C)C)F |
SMILES canonique |
CCOC(=O)C=C(C)C(CCC(C)CCC=C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


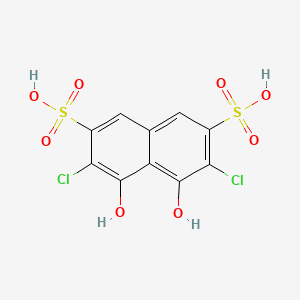
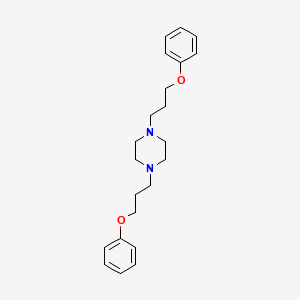
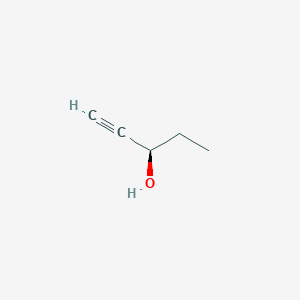
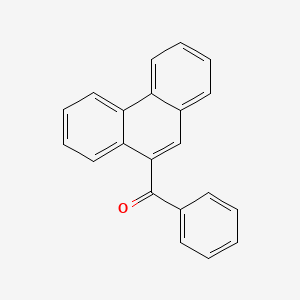
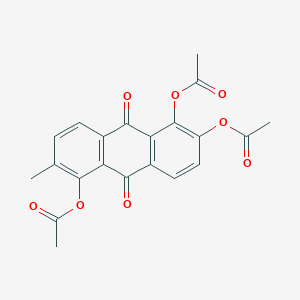
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
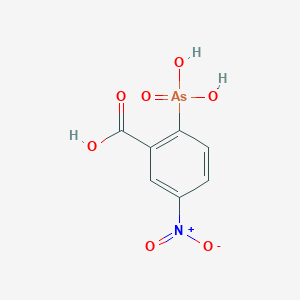
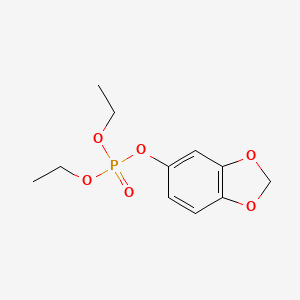
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
